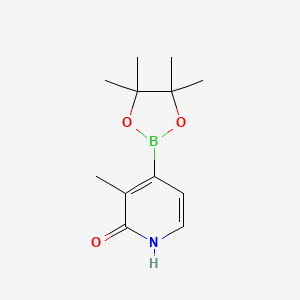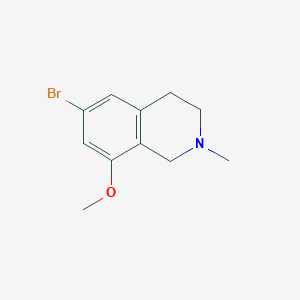
6-Bromo-8-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs. This particular compound features a bromine atom at the 6th position, a methoxy group at the 8th position, and a methyl group at the 2nd position, making it a unique derivative of isoquinoline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline typically involves the bromination of 1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination can help in scaling up the production while maintaining safety and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Formation of 8-methoxy-2-methylisoquinoline-6-carboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline.
Substitution: Formation of 6-amino-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline.
Applications De Recherche Scientifique
6-Bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for neurodegenerative diseases and other disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and methoxy group may enhance its binding affinity to specific targets, leading to its biological effects. Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and methoxy groups, making it less potent in certain biological activities.
8-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the bromine atom, leading to different reactivity and biological properties.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.
Uniqueness: The combination of the bromine atom at the 6th position and the methoxy group at the 8th position in 6-bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline makes it unique. This structural arrangement can lead to distinct chemical reactivity and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
6-bromo-8-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14BrNO/c1-13-4-3-8-5-9(12)6-11(14-2)10(8)7-13/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
TUKDZVOBDCIOQY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)C(=CC(=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)

![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
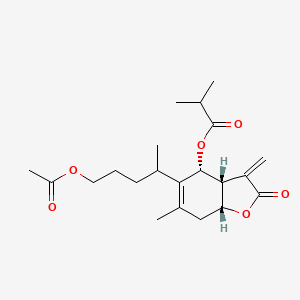
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
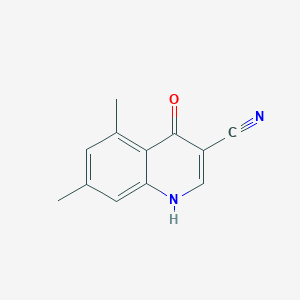
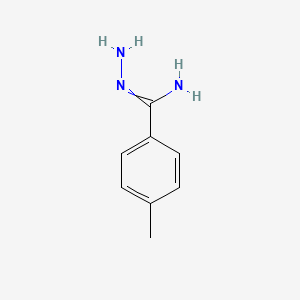
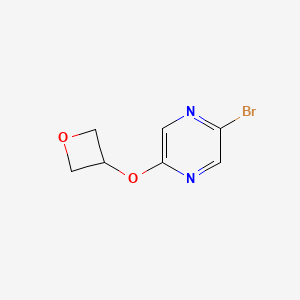
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)


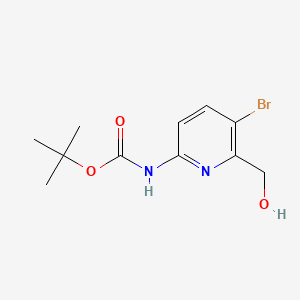
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
